2-Chlorophenethyl bromide

Physical Property Quality Control Identity Verification

2-Chlorophenethyl bromide (CAS 16793-91-2), systematically named 1-(2-bromoethyl)-2-chlorobenzene, is an aromatic halogenated compound with the molecular formula C₈H₈BrCl and a molecular weight of 219.51 g/mol. It is a colorless to yellow liquid with a density of 1.4569 g/mL at 25°C, a refractive index of n20/D 1.5707, and a boiling point of 110–112°C at 10 mmHg.

Molecular Formula C8H8BrCl
Molecular Weight 219.5 g/mol
CAS No. 16793-91-2
Cat. No. B098454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenethyl bromide
CAS16793-91-2
Molecular FormulaC8H8BrCl
Molecular Weight219.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCBr)Cl
InChIInChI=1S/C8H8BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
InChIKeyAECBVDLERUETKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenethyl Bromide CAS 16793-91-2: Product Identity and Core Characteristics for Scientific Procurement


2-Chlorophenethyl bromide (CAS 16793-91-2), systematically named 1-(2-bromoethyl)-2-chlorobenzene, is an aromatic halogenated compound with the molecular formula C₈H₈BrCl and a molecular weight of 219.51 g/mol . It is a colorless to yellow liquid with a density of 1.4569 g/mL at 25°C, a refractive index of n20/D 1.5707, and a boiling point of 110–112°C at 10 mmHg . The compound features a primary alkyl bromide appended to an ortho-chlorinated phenyl ring, rendering it a bifunctional electrophilic building block suitable for SN2 alkylation and cross-coupling applications .

Why 2-Chlorophenethyl Bromide Cannot Be Replaced by 3- or 4-Chloro Analogs in Ortho-Specific Synthetic Workflows


Chlorophenethyl bromides exist as three distinct regioisomers—ortho (2-), meta (3-), and para (4-) substituted on the phenyl ring—each bearing identical molecular formulas (C₈H₈BrCl) and molecular weights (~219.51 g/mol), yet they are not interchangeable in synthetic applications [1]. The ortho-chloro substitution in 2-chlorophenethyl bromide introduces steric constraints and unique electronic effects that differ fundamentally from the meta and para counterparts . These differences manifest in three critical procurement-relevant domains: (1) physical property variations that affect handling and purification protocols; (2) divergent synthetic roles, where the ortho isomer serves as a precursor for ortho-specific pharmacophores while the para isomer feeds into distinct therapeutic pathways; and (3) reactivity profiles, where the steric shielding of the bromoethyl group in the ortho position alters SN2 kinetics and metal-catalyzed cross-coupling behavior [2]. Substituting one isomer for another without rigorous validation risks synthetic failure or generation of structurally misannotated products.

2-Chlorophenethyl Bromide: Quantified Evidence for Comparator-Based Procurement Decisions


Density Differentiates Ortho vs. Para Chlorophenethyl Bromide: A Physical Property Benchmark for Identity Verification

Density (ρ) serves as a differentiating physical parameter between regioisomeric chlorophenethyl bromides. 2-Chlorophenethyl bromide (ortho isomer) exhibits a density of 1.4569 g/mL at 25°C, whereas the para isomer (4-chlorophenethyl bromide) has a reported density of 1.446 g/mL at 25°C . The quantified difference of 0.0109 g/mL (approximately 0.75% higher for the ortho isomer) is analytically significant and can be leveraged for identity confirmation via simple densitometry prior to use.

Physical Property Quality Control Identity Verification

Synthetic Role Divergence: Ortho Isomer Serves as Precursor for Ortho-Substituted Pharmacophores vs. Para Isomer in Lorcaserin-Type Pathways

The ortho-substitution pattern of 2-chlorophenethyl bromide directs its utility toward specific pharmaceutical scaffolds. The compound has been utilized in the synthesis of N-[2-(2-chlorophenyl)ethyl]-N-methyl-2-hydroxyethylamine via Grignard condensation with N-methyloxazolidine, a pathway that explicitly requires the ortho-chloro orientation to yield the 2-chlorophenyl ethylamine pharmacophore [1]. In contrast, 4-chlorophenethyl bromide (para isomer) is employed in the synthesis of lorcaserin hydrochloride via acylation of 4-chlorophenethylamine with 2-chloropropionyl chloride [2]. These distinct synthetic trajectories are regioisomer-dependent; the ortho isomer cannot substitute for the para isomer in lorcaserin synthesis without altering the target molecule's substitution geometry.

Synthetic Intermediate Pharmaceutical Synthesis Regioisomer Selection

GHS Hazard Classification: Ortho Isomer Carries Distinct Safety Profile Requiring Separate Risk Assessment

2-Chlorophenethyl bromide carries a defined GHS hazard profile including Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Serious Eye Damage Category 1 (H318), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation), along with Aquatic Chronic Category 2 (H411) . The R-phrase set (R22, R37/38, R41, R51/53) and S-phrase recommendations (S26, S39, S61) are documented in standardized SDS formats [1]. While isomeric chlorophenethyl bromides generally share similar hazard categories, variations in supplier-reported classifications necessitate isomer-specific SDS consultation; procurement decisions should not assume hazard profile interchangeability without verifying the specific CAS 16793-91-2 SDS.

Safety Hazard Communication Regulatory Compliance

Commercially Available Purity Grades: 95% Minimum Assay Establishes Baseline Procurement Specification

2-Chlorophenethyl bromide is commercially available from multiple suppliers with defined purity specifications. Thermo Scientific Chemicals offers the product at 95% minimum purity (GC assay ≥94.0%) . Capot Chemical specifies 98% minimum purity by HPLC with moisture content ≤0.5% [1]. TCI Chemicals provides the compound at >98.0% purity by GC . These specifications establish a verifiable procurement benchmark; researchers can select a supplier grade based on the sensitivity of their downstream chemistry to trace impurities.

Purity Specification Quality Grade Procurement

Optimal Procurement-Driven Application Scenarios for 2-Chlorophenethyl Bromide


Synthesis of Ortho-Chlorophenyl Ethylamine Pharmacophores via SN2 Alkylation

2-Chlorophenethyl bromide functions as an electrophilic alkylating agent for installing the 2-(2-chlorophenyl)ethyl moiety onto nitrogen, oxygen, or sulfur nucleophiles. The primary bromide undergoes SN2 displacement under mild conditions, enabling the synthesis of N-[2-(2-chlorophenyl)ethyl] derivatives required for ortho-substituted pharmacophores in medicinal chemistry programs [1]. The ortho-chloro substitution pattern is preserved throughout the alkylation, distinguishing this reagent from para or meta analogs that would yield different substitution geometries in the final molecule.

Grignard and Organometallic Cross-Coupling Reactions Requiring Ortho-Substituted Aryl Ethyl Halides

The compound serves as an electrophilic partner in nickel- or palladium-catalyzed reductive alkylation and cross-coupling reactions where the ortho-chloro substitution influences the steric environment around the reactive sites. This can modulate reaction kinetics and chemoselectivity relative to less sterically hindered meta or para isomers [2]. The presence of both an aryl chloride and an alkyl bromide provides orthogonal reactivity handles for sequential functionalization strategies.

Quality Control Identity Verification Using Density and Refractive Index Benchmarks

Prior to use in sensitive synthetic sequences, 2-chlorophenethyl bromide can be rapidly authenticated using its distinct physical property profile: density 1.4569 g/mL at 25°C and refractive index n20/D 1.5707 . These values differentiate the ortho isomer from its para counterpart (density 1.446 g/mL), providing a practical quality control checkpoint that reduces the risk of isomer misidentification errors in the laboratory.

Building Block for Heterocyclic and Bioactive Molecule Libraries with Ortho-Substitution Patterns

As a bifunctional halogenated building block, 2-chlorophenethyl bromide is employed in the construction of heterocyclic scaffolds and small-molecule screening libraries where the ortho-chloro substituent is a deliberate design element. The compound has been cited in the synthesis of N-(2-chlorophenethyl)-2-methyl-thiazole-4-carboxamide and related heteroaromatic amides [3]. Procurement of the correct ortho isomer ensures that downstream library members maintain the intended substitution geometry for structure-activity relationship (SAR) studies.

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